2-Bromophenyl Ethyl Sulfide: A Strategic Thioether Scaffold for Heterocyclic Synthesis
2-Bromophenyl Ethyl Sulfide: A Strategic Thioether Scaffold for Heterocyclic Synthesis
Topic: 2-Bromophenyl ethyl sulfide (CAS 87424-98-4) Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
2-Bromophenyl ethyl sulfide (CAS 87424-98-4), also known as 1-bromo-2-(ethylthio)benzene, is a bifunctional organosulfur building block characterized by an ortho-bromoaryl motif adjacent to an ethylthio ether. Its structural duality—offering both an electrophilic aryl halide handle and a nucleophilic/oxidizable sulfur center—makes it a critical intermediate in the synthesis of benzothiophenes , diaryl sulfides , and sulfone-based pharmacophores .
This guide details the physicochemical profile, validated synthesis protocols, and divergent application pathways of this compound, specifically focusing on its utility in palladium-catalyzed cyclizations and late-stage functionalization strategies in drug discovery.
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 87424-98-4 | |
| IUPAC Name | 1-Bromo-2-(ethylsulfanyl)benzene | |
| Molecular Formula | C₈H₉BrS | |
| Molecular Weight | 217.13 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes slowly in air |
| Boiling Point | ~248 °C (at 760 mmHg) | Predicted; distillable under vacuum |
| Density | 1.41 ± 0.1 g/cm³ | Denser than water |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Immiscible in water |
| Flash Point | ~103 °C | Combustible |
Synthetic Route: Validated Protocol
The most robust industrial and laboratory-scale synthesis involves the chemoselective S-alkylation of 2-bromothiophenol. This route avoids the use of odorous ethanethiol and expensive palladium catalysts required for alternative C-S coupling routes.
Protocol: S-Alkylation of 2-Bromothiophenol
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Reaction Type: Nucleophilic Substitution (SN2)
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Scale: 10 mmol to 1 mol
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Yield: 92–96%
Reagents:
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Substrate: 2-Bromothiophenol (1.0 equiv)
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Electrophile: Bromoethane (1.2 equiv) or Iodoethane (1.1 equiv)
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Base: Potassium Carbonate (K₂CO₃, 2.0 equiv)
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Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology:
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Preparation: Charge a round-bottom flask with 2-bromothiophenol (1.0 equiv) and anhydrous DMF (5 mL/mmol).
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Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The solution may turn slightly yellow as the thiolate anion forms.
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Alkylation: Add Bromoethane (1.2 equiv) dropwise via syringe to control the exotherm.
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Reaction: Stir the mixture at 60 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The starting thiol peak should disappear.
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Workup: Quench with water (double the reaction volume) and extract with Ethyl Acetate (3x). Wash the combined organics with water (to remove DMF) and brine.
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Purification: Dry over MgSO₄, filter, and concentrate. The crude oil is typically >95% pure. If necessary, purify via vacuum distillation or short-path silica plug (eluting with 100% Hexanes).
Figure 1: Standard S-alkylation workflow for the synthesis of CAS 87424-98-4.
Reactivity & Applications in Drug Discovery
2-Bromophenyl ethyl sulfide serves as a "divergent intermediate." The bromine atom allows for carbon-carbon bond formation, while the sulfur atom allows for oxidation state modulation or heterocycle formation.
A. Benzothiophene Synthesis (The Core Utility)
This molecule is a classic precursor for Benzo[b]thiophenes , a scaffold found in SERMs (e.g., Raloxifene) and anti-inflammatory agents.
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Mechanism: Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by electrophilic cyclization mediated by I₂ or metal catalysts (Au, Cu).
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Why use this CAS? It introduces the sulfur atom pre-attached to the aromatic ring, simplifying the retrosynthesis of 3-substituted benzothiophenes.
B. Divergent Functionalization
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Suzuki-Miyaura Coupling: The Ar-Br bond reacts with boronic acids to form 2-ethylthio-biaryls .
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Buchwald-Hartwig Amination: Converts the Ar-Br to an aniline derivative, useful for synthesizing phenothiazine analogues.
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Sulfur Oxidation: Treatment with m-CPBA or H₂O₂ converts the sulfide to the Sulfoxide (S=O) or Sulfone (O=S=O) . Sulfones are critical bioisosteres for carbonyls in modern medicinal chemistry (e.g., Endothelin Receptor Antagonists).
Figure 2: Divergent synthetic utility of 2-bromophenyl ethyl sulfide in medicinal chemistry.
Handling & Safety (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for ortho-halo thioethers.
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Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
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Odor Control: Like most low-molecular-weight sulfides, it possesses a characteristic disagreeable odor (though less volatile than ethanethiol). Use only in a functioning fume hood. Bleach (NaOCl) is an effective decontaminant for glassware.
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Sulfur compounds can slowly oxidize to sulfoxides upon prolonged exposure to air.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16089: 1-Bromo-2-(ethylthio)benzene. PubChem. Available at: [Link]
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Organic Chemistry Portal. Synthesis of Benzothiophenes. Organic Chemistry Portal. Available at: [Link]
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Royal Society of Chemistry. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. RSC Advances. Available at: [Link]
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National Institutes of Health. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery. PMC. Available at: [Link]
